2-Cyclohexyl-1,3-dimethoxy-2-propanol

Vue d'ensemble

Description

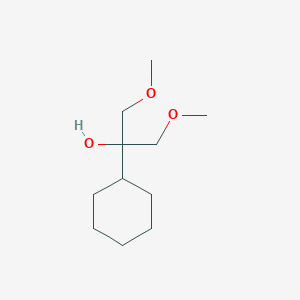

2-Cyclohexyl-1,3-dimethoxy-2-propanol is an organic compound with the molecular formula C11H22O3 It is characterized by a cyclohexyl group attached to a propanol backbone, which is further substituted with two methoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanol and 1,3-dimethoxypropane.

Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Procedure: Cyclohexanol is reacted with 1,3-dimethoxypropane under reflux conditions. The reaction mixture is then cooled, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclohexyl-1,3-dimethoxy-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.

Reduction: Cyclohexylmethanol.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Fragrance Industry

Overview:

2-Cyclohexyl-1,3-dimethoxy-2-propanol is primarily utilized as a fragrance ingredient. Its olfactory properties make it suitable for incorporation into various perfumery products.

Key Applications:

- Perfume Compositions: It is used in concentrated forms or solutions for creating perfumes, including Eau de Parfums and Eau de Toilettes. The compound contributes to the scent profile while enhancing stability and longevity in fragrance formulations .

- Household Products: This compound is also employed in scented cleaning agents, such as floor cleaners and detergents, where it helps mask unpleasant odors while providing a pleasant fragrance .

Case Study:

A study highlighted the effectiveness of this compound in improving the scent quality of various household products. The compound was found to enhance the overall user experience by providing a fresh and appealing aroma, which is essential for consumer acceptance.

Chemical Synthesis

Overview:

Beyond its use in fragrances, this compound serves as an important intermediate in synthetic organic chemistry.

Key Applications:

- Synthesis of Fine Chemicals: The compound can act as a building block for synthesizing other complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization to create derivatives with specific biological activities .

- Catalysis: It has been noted for its role as a substrate in enzymatic reactions, particularly with lipases such as Candida antarctica lipase B, which facilitates the production of esters and other derivatives .

Data Table: Synthesis Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Fine Chemicals | Intermediate for complex molecule synthesis | Pharmaceuticals, Agrochemicals |

| Catalysis | Substrate for enzymatic reactions | Ester production using lipases |

Mécanisme D'action

The mechanism by which 2-Cyclohexyl-1,3-dimethoxy-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The methoxy groups and the cyclohexyl ring play crucial roles in determining the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclohexyl-1,3-dimethoxypropane

- 2-Cyclohexyl-1,3-dimethoxyethane

- 2-Cyclohexyl-1,3-dimethoxybutane

Uniqueness

2-Cyclohexyl-1,3-dimethoxy-2-propanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective.

Activité Biologique

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Profile

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- CAS Number : 104431-10-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may interact with various enzymes, potentially altering their activity. This modulation can lead to significant biochemical outcomes in metabolic pathways.

- Receptor Binding : It has been suggested that the methoxy groups and cyclohexyl ring enhance binding affinity to certain receptors, impacting neurotransmitter systems and possibly offering therapeutic benefits for neurological disorders.

1. Neuropharmacology

Research indicates that this compound may have applications in treating neurological disorders by modulating neurotransmitter pathways. Binding affinity studies suggest it could enhance therapeutic efficacy against conditions such as Alzheimer's disease.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its structural features allow it to penetrate microbial membranes effectively, making it a candidate for further research in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclohexyl-1,3-dimethoxypropane | Lacks hydroxyl group | Reduced reactivity |

| 2-Cyclohexyl-1,3-dimethoxybutane | Longer carbon chain | Potentially different solubility properties |

The unique substitution pattern of this compound imparts distinct chemical and physical properties compared to similar compounds, enhancing its suitability for specific applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound inhibited certain enzymes involved in lipid metabolism, suggesting a role in preventing phospholipidosis—a condition linked to drug-induced toxicity. The IC50 values for inhibition were promising, indicating a potential screening platform for drug safety evaluations .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used in clinical settings, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. How can the thermodynamic properties of 2-cyclohexyl-1,3-dimethoxy-2-propanol, such as enthalpy of formation, be experimentally determined?

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to identify cyclohexyl proton environments (δ ~1.0–2.5 ppm) and methoxy groups (δ ~3.3–3.5 ppm). Compare with analogs like 1,3-dimethoxy-2-propanol to assign stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₂₂O₃, MW 214.29) and fragmentation patterns.

- IR Spectroscopy : Detect ether (C-O-C) stretches at ~1100 cm⁻¹ and hydroxyl (O-H) bands if present .

Advanced Research Questions

Q. How do computational methods (e.g., G3MP2 vs. G4MP2) resolve discrepancies in predicting thermodynamic properties of this compound?

Methodological Answer: Discrepancies arise from differences in basis sets and empirical corrections. For example:

- G3MP2 : Uses MP2/6-31G(d) geometries with higher-level corrections but may underestimate steric effects of cyclohexyl groups.

- G4MP2 : Incorporates more rigorous electron correlation, improving accuracy for bulky substituents. Validate predictions by comparing with experimental ΔfH°m values (e.g., Table 29 ). Weighted averaging of results from both methods reduces uncertainty to ±1.5–2.0 kJ·mol⁻¹ .

Q. What experimental designs address contradictions between theoretical and experimental adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or Raman spectroscopy to analyze adsorption kinetics on silica or polymer surfaces.

- Controlled Environmental Chambers : Simulate indoor conditions (humidity, temperature) to measure partitioning coefficients (Kₐ).

- Data Reconciliation : Compare adsorption isotherms with density functional theory (DFT) models. For example, cyclohexyl groups may exhibit stronger van der Waals interactions than linear chains, explaining deviations from predictions .

Q. How can structure-property relationships inform the synthesis of derivatives with tailored stability?

Methodological Answer:

- Substituent Effects : Replace methoxy groups with bulkier alkoxy chains (e.g., isopropoxy) to enhance thermal stability. Thermodynamic data (Table 29 ) show ΔfH°m decreases by ~120 kJ·mol⁻¹ per CH₂ group added.

- Cyclohexyl Modulation : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexyl ring to alter polarity and solubility. Synthesize analogs via nucleophilic substitution or Grignard reactions, validated by HPLC purity (>98%) .

Q. Methodological Notes

- Data Validation : Always cross-reference experimental ΔfH°m values with computational results (G3MP2/G4MP2) and apply corrections for steric/electronic effects .

- Surface Studies : Combine microspectroscopy with computational models to resolve adsorption mechanisms .

- Synthetic Optimization : Prioritize reaction pathways with minimal side products (e.g., etherification over esterification) to reduce purification complexity .

Propriétés

IUPAC Name |

2-cyclohexyl-1,3-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUYUXHPRSLWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.